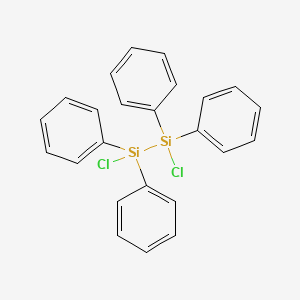
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is a chemical compound with the molecular formula C24H20Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four phenyl groups attached to the silicon atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- typically involves the reaction of tetraphenyldisilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination of the silicon atoms. The general reaction can be represented as follows:
[ \text{(C6H5)2Si-Si(C6H5)2} + \text{Cl2} \rightarrow \text{(C6H5)2SiCl-SiCl(C6H5)2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced techniques like distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of disilane derivatives with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Scientific Research Applications
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- involves its interaction with various molecular targets. The chlorine atoms and phenyl groups play a crucial role in its reactivity. The compound can form stable complexes with metals, which can be utilized in catalysis. The silicon-silicon bond is also a key feature that influences its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar structure but with methyl groups instead of phenyl groups.
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-: Contains isopropyl groups instead of phenyl groups.
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is unique due to the presence of phenyl groups, which impart distinct chemical properties. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
15288-62-7 |
|---|---|
Molecular Formula |
C24H20Cl2Si2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
chloro-[chloro(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C24H20Cl2Si2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VDLATRZLEHZPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
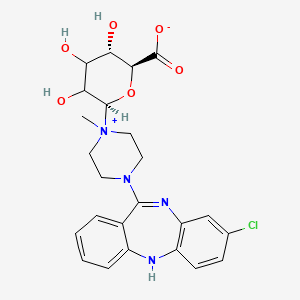
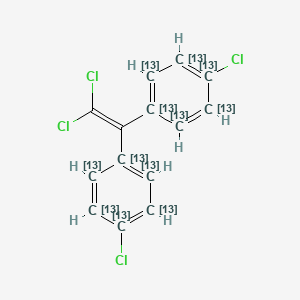
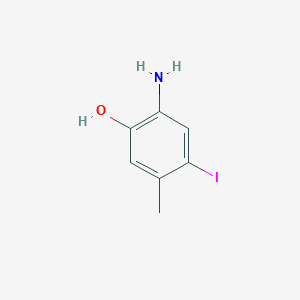
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
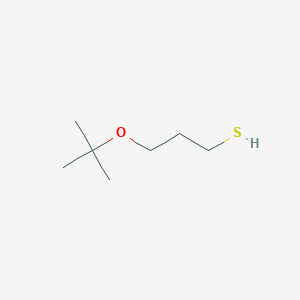

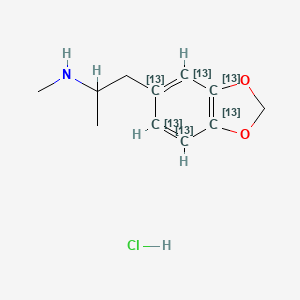
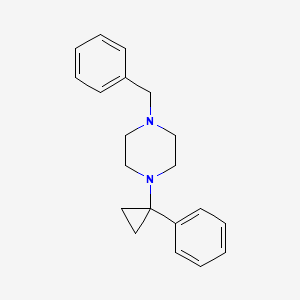
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
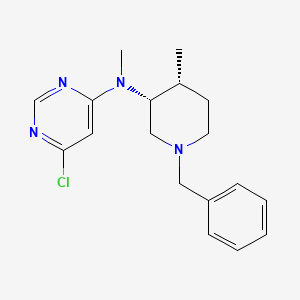

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
